[Pt(daba)Cl₂] vs Cisplatin: 1.79-Fold Superior Cytotoxic Potency Against P388 Lymphocytic Leukemia Cells
The target compound [Pt(daba)Cl₂] exhibits an ID₅₀ of 9.5 µmol/L against P388 lymphocytic leukemia cells, which is 1.79-fold lower (i.e., more potent) than the ID₅₀ of 17 µmol/L recorded for cisplatin under identical experimental conditions [1]. The 50% inhibitory dose was determined by treating P388 cells with varying concentrations (1–20 µg/mL) of the sodium salt forms of the compounds dissolved in 1% sodium bicarbonate solution [1]. This head-to-head comparison establishes that the 3,4-diaminobenzoic acid carrier ligand, when paired with chloride leaving groups, confers a measurable potency advantage over the clinical standard cisplatin in this leukemia model.
| Evidence Dimension | Cytotoxic potency (ID₅₀) against P388 lymphocytic leukemia cells |
|---|---|
| Target Compound Data | [Pt(daba)Cl₂] ID₅₀ = 9.5 µmol/L |
| Comparator Or Baseline | Cisplatin ID₅₀ = 17 µmol/L |
| Quantified Difference | 1.79-fold lower ID₅₀ (greater potency) for [Pt(daba)Cl₂] vs cisplatin |
| Conditions | P388 lymphocytic leukemia cells; compounds tested as sodium salts in 1% NaHCO₃ solution; concentration range 1–20 µg/mL |
Why This Matters
A procurement decision favoring [Pt(daba)Cl₂] over cisplatin for P388-based mechanistic or SAR studies is justified by a near twofold potency advantage measured under identical assay conditions, reducing the compound quantity required to achieve the same biological endpoint.
- [1] Jain N, Srivastava TS. Synthesis, characterization and cytotoxicity of (3,4-diaminobenzoic acid)-haloplatinum(II)/palladium(II). Indian Journal of Chemistry, 1992, 31A, 102-105. View Source
